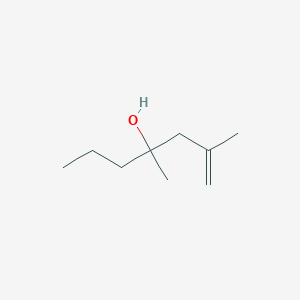

2,4-Dimethyl-1-hepten-4-ol

Description

Structural Classification and Nomenclature of 2,4-Dimethyl-1-hepten-4-ol

From a structural standpoint, this compound is classified as a tertiary allylic alcohol. The "tertiary" designation indicates that the carbon atom bonded to the hydroxyl (-OH) group is also attached to three other carbon atoms. The term "allylic" refers to the hydroxyl group being bonded to a carbon atom adjacent to a carbon-carbon double bond.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name, 2,4-dimethylhept-1-en-4-ol, is derived following a set of established rules. nih.gov The longest carbon chain containing both the hydroxyl group and the double bond is a heptene (B3026448) chain. The numbering of this chain begins at the end closest to the double bond, hence "1-hepten". The hydroxyl group is located on the fourth carbon, and two methyl groups are present on the second and fourth carbons, leading to the full name this compound. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| CAS Number | 19549-94-1 |

| IUPAC Name | 2,4-dimethylhept-1-en-4-ol |

| Data sourced from PubChem. nih.gov |

Research Significance of Branched Unsaturated Alcohols in Organic Synthesis

Branched unsaturated alcohols are valuable building blocks in organic synthesis due to the presence of multiple reactive sites. The double bond can participate in various addition reactions, while the hydroxyl group can undergo oxidation, esterification, or be used as a directing group in catalytic reactions. researchgate.netacs.org

These compounds are key intermediates in the synthesis of a wide array of more complex molecules, including natural products, pharmaceuticals, and fragrances. chinesechemsoc.orgprepchem.com The "borrowing hydrogen" methodology, for instance, utilizes alcohols as alkylating agents in a one-pot reaction, with water as the only byproduct, highlighting the synthetic efficiency that can be achieved with this class of compounds. acs.org Furthermore, the transformation of unsaturated hydrocarbons into secondary alcohols is a significant process for generating fine chemicals for industrial applications in agrochemicals and pharmaceuticals. researchgate.net

Overview of the Current Research Landscape Pertaining to this compound and its Analogues

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of branched and unsaturated alcohols is an active area of investigation. For instance, its analogue, 2,4-dimethyl-1-heptene (B99265), has been identified as a volatile organic compound in various contexts, including the thermal degradation of polypropylene (B1209903). researchgate.net

Research into analogous structures provides insight into the potential reactivity and applications of this compound. For example, studies on the stereoselective halogenation of similar compounds, such as 6,6-dimethyl-1-hepten-4-yn-3-ol, are crucial for the synthesis of antifungal agents. researchgate.net The synthesis of other analogues like 2,5-Dimethyl-1-hepten-4-ol is also documented, indicating an interest in this structural motif. nih.gov The reactivity of the related compound 2-Hepten-4-ol in reactions with allyllithium to construct carbon backbones further illustrates the synthetic utility of this family of molecules.

The study of the oxidation and pyrolysis of unsaturated alcohols like 3-methyl-2-butenol and 3-methyl-3-butenol provides a deeper understanding of their decomposition pathways and the formation of valuable products such as 3-methyl-2-butenal (B57294) and 2-methyl-1,3-butadiene. researchgate.net Such fundamental studies are essential for developing new synthetic methods and for applications in areas like biofuel combustion. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

19549-94-1 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2,4-dimethylhept-1-en-4-ol |

InChI |

InChI=1S/C9H18O/c1-5-6-9(4,10)7-8(2)3/h10H,2,5-7H2,1,3-4H3 |

InChI Key |

LGIOTEKOCNBIKO-UHFFFAOYSA-N |

SMILES |

CCCC(C)(CC(=C)C)O |

Canonical SMILES |

CCCC(C)(CC(=C)C)O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Organic Transformations of 2,4 Dimethyl 1 Hepten 4 Ol

Mechanistic Insights into Olefinic and Hydroxyl Group Reactivity

The reactivity of 2,4-dimethyl-1-hepten-4-ol is dictated by the electronic and steric properties of its constituent functional groups. The electron-rich nature of the C=C double bond makes it susceptible to electrophilic attack, while the hydroxyl group can act as a nucleophile, a leaving group upon protonation, or direct the stereochemical outcome of nearby reactions.

The terminal double bond in this compound is a site for various addition reactions. The regioselectivity of these reactions is a key consideration.

Hydroboration-Oxidation: This two-step reaction is a classic method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.com In the case of this compound, the boron atom of a borane (B79455) reagent (e.g., BH₃•THF) would preferentially add to the less substituted carbon (C-1) of the double bond. This is due to both steric factors, as the C-1 position is less hindered, and electronic effects. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding 2,4-dimethylheptane-1,4-diol. The reaction proceeds with syn-stereochemistry, where the hydrogen and hydroxyl group are added to the same face of the double bond. masterorganicchemistry.com The regioselectivity can be further enhanced by using sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN). scielo.org.bo

Epoxidation: The alkene can be converted to an epoxide, a three-membered cyclic ether, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods. The reaction with m-CPBA is a concerted process where the peroxy acid delivers an oxygen atom to the double bond. For this compound, this would result in the formation of 2-(2,4-dimethyl-oxiran-2-yl)propan-2-ol. The stereochemistry of the epoxidation can be influenced by the adjacent tertiary alcohol, which can direct the approach of the oxidizing agent.

Halogenation: The addition of halogens (e.g., Br₂) across the double bond proceeds through a cyclic halonium ion intermediate. Nucleophilic attack by the halide ion on this intermediate leads to the formation of a dihaloalkane. For this compound, this would yield 1,2-dibromo-2,4-dimethylheptan-4-ol. The reaction typically results in anti-addition of the two halogen atoms.

The tertiary hydroxyl group of this compound can undergo several transformations, often involving its conversion into a better leaving group.

Oxidation: As a tertiary alcohol, the hydroxyl group in this compound is resistant to direct oxidation to a ketone under standard conditions. However, oxidative rearrangements are possible. The Babler oxidation, which uses pyridinium (B92312) chlorochromate (PCC), can effect an oxidative transposition of tertiary allylic alcohols to form α,β-unsaturated ketones. wikipedia.org This reaction proceeds through the formation of a chromate (B82759) ester, followed by a acs.orgacs.org-sigmatropic rearrangement and subsequent oxidation to yield 4,6-dimethylhept-2-en-1-one. wikipedia.org

Substitution Reactions: Direct substitution of the hydroxyl group is difficult due to it being a poor leaving group. However, upon protonation with a strong acid, the hydroxyl group is converted into a good leaving group (water), which can then be displaced by a nucleophile. This process proceeds via a tertiary carbocation intermediate, which is susceptible to rearrangements.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. For instance, reaction with acetic anhydride (B1165640) would yield 2,4-dimethyl-1-hepten-4-yl acetate.

Investigations into Regioselectivity and Stereoselectivity in Transformative Reactions

The interplay between the alkene and hydroxyl functionalities in this compound can lead to complex and interesting outcomes in terms of regioselectivity and stereoselectivity.

Acid-catalyzed reactions of this compound are particularly prone to rearrangements. Protonation of the hydroxyl group followed by the loss of water generates a tertiary carbocation at C-4. This carbocation can undergo a wikipedia.orgthieme-connect.com-hydride shift from C-5 to C-4, leading to a more stable tertiary carbocation at C-5. Subsequent elimination of a proton can lead to a mixture of isomeric alkenes. Furthermore, intramolecular reactions are possible. For instance, acid-catalyzed cyclialkylation of the closely related 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol has been shown to yield unexpected rearranged indene (B144670) derivatives, highlighting the potential for complex skeletal reorganizations. researchgate.net

The stereochemistry of reactions at the double bond can be influenced by the chiral center at C-4 (if the molecule is enantiomerically enriched). For example, in an asymmetric epoxidation, the existing stereocenter can direct the face of the double bond to be oxidized, a phenomenon known as substrate-controlled diastereoselectivity.

Below is a table summarizing the expected major products for key reactions of this compound.

| Reaction | Reagents | Expected Major Product | Regio/Stereoselectivity |

| Hydroboration-Oxidation | 1. BH₃•THF2. H₂O₂, NaOH | 2,4-Dimethylheptane-1,4-diol | Anti-Markovnikov, syn-addition |

| Epoxidation | m-CPBA | 2-(2,4-dimethyl-oxiran-2-yl)propan-2-ol | - |

| Babler Oxidation | PCC | 4,6-Dimethylhept-2-en-1-one | Oxidative transposition |

| Acid-Catalyzed Dehydration | H₂SO₄, heat | Mixture of isomeric dienes | Zaitsev/Hofmann products, rearrangements likely |

Radical and Ion-Mediated Reaction Pathways in Unsaturated Alcohols

The presence of both a double bond and a hydroxyl group in this compound opens up pathways for radical and ion-mediated reactions.

In the gas phase, unsaturated alcohols can react with hydroxyl (•OH) radicals, which are important atmospheric oxidants. chemistryviews.org The reaction can proceed via two main pathways: hydrogen abstraction from a C-H bond or addition of the radical to the C=C double bond. For this compound, OH radical addition is expected to be the dominant pathway at lower temperatures, while H-abstraction becomes more competitive at higher temperatures. chemistryviews.org The initial radical adduct can then react with molecular oxygen to form peroxy radicals, leading to a cascade of reactions that can form various oxygenated products.

Ion-mediated reactions are also significant, particularly in the condensed phase. As discussed, acid catalysis generates carbocation intermediates that can undergo a variety of transformations including rearrangements and cyclizations. researchgate.net Furthermore, reactions mediated by metal ions are prevalent. For example, cobalt-catalyzed aerobic C-C bond cleavage of tertiary allylic alcohols has been reported to produce ketones through a hydrogen atom transfer mechanism. chemistryviews.org In the case of this compound, such a reaction could potentially lead to the formation of 4-methyl-2-pentanone (B128772).

State of the Art Spectroscopic and Analytical Characterization of 2,4 Dimethyl 1 Hepten 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules, offering insights into the connectivity and chemical environment of individual atoms. A combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of the proton and carbon skeletons of 2,4-Dimethyl-1-hepten-4-ol.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. The carbons of the double bond (C1 and C2) will appear in the downfield region (typically δ 100-150 ppm), while the carbon bearing the hydroxyl group (C4) will also be in a characteristic downfield region (typically δ 60-80 ppm). The aliphatic carbons of the methyl and methylene (B1212753) groups will resonate in the upfield region of the spectrum. Although a specific ¹³C NMR spectrum for this compound is not available in the search results, data for related structures like 2,5-Dimethyl-1-hepten-4-ol is available, which can provide an estimation of the expected chemical shifts. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.comemerypharma.com In the COSY spectrum of this compound, cross-peaks would be observed between the vinyl protons and the proton on C2, as well as between protons on adjacent carbons in the alkyl chain. This allows for the tracing of the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.comemerypharma.com Each cross-peak in the HSQC spectrum represents a C-H bond. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum, or vice versa. For this compound, this would definitively link each proton signal to its corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govsemanticscholar.orgdocbrown.info In the analysis of this compound, the gas chromatograph would first separate the compound from a mixture. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (142.24 g/mol ). nih.gov Furthermore, the molecule will undergo characteristic fragmentation, providing a unique "fingerprint" that can be used for identification. The fragmentation pattern can reveal structural information, such as the loss of a methyl group, a propyl group, or a water molecule from the alcohol functional group. While a detailed fragmentation pattern for this compound is not explicitly provided, the NIST Mass Spectrometry Data Center contains GC-MS data for this compound. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

For this compound, the IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to its key functional groups:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.

C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ in the IR spectrum and a strong band in the Raman spectrum would indicate the presence of the carbon-carbon double bond.

=C-H Stretch: Absorption bands for the vinyl C-H bonds would be expected just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups. docbrown.info

C-O Stretch: A moderate to strong absorption in the 1050-1150 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen bond of the tertiary alcohol.

The NIST WebBook provides access to the vapor phase IR spectrum of 2,4-dimethyl-1-heptene (B99265), a structurally similar compound, which shows characteristic alkene and alkane absorptions. nist.gov The presence of the hydroxyl group in this compound would add the distinct O-H and C-O stretching bands.

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation and assessment of the purity of organic compounds like this compound. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis, such as the need for chiral separation.

Given its molecular weight and expected volatility, Gas Chromatography (GC) is a primary and highly suitable technique for the analysis of this compound. GC separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.

Instrumentation and Detectors: A typical GC system for this analysis would employ a capillary column, which offers high resolution. Common detectors include the Flame Ionization Detector (FID), known for its robustness and wide linear range for carbon-containing compounds, and the Mass Spectrometer (MS), which provides structural information, aiding in unequivocal identification. lcms.cz GC-MS is particularly powerful, as it couples the separation capabilities of GC with the identification power of MS. nih.govnih.gov

Columns and Conditions: The choice of stationary phase is critical. A non-polar column, such as one with a polydimethylsiloxane (B3030410) phase, would separate analytes primarily based on their boiling points. For more complex separations, especially of isomers, a polar column may be employed.

While specific GC methods for this compound are not detailed in the literature, data for the related compound, 2,4-Dimethyl-1-heptene, is available and can serve as an illustrative example of the types of conditions that might be used.

Illustrative GC Data for a Related Compound: 2,4-Dimethyl-1-heptene

| Parameter | Value | Reference |

| Column Type | Capillary | nist.gov |

| Active Phase | Squalane | nist.gov |

| Temperature | Isothermal | nist.gov |

| Kovats' RI | 828 | nist.gov |

This data is for 2,4-Dimethyl-1-heptene and is presented for illustrative purposes.

Purity Determination and Chiral Analysis: For purity determination, a high-resolution capillary GC method would be developed and validated. The presence of impurities would be indicated by additional peaks in the chromatogram. Quantification can be achieved by methods such as area normalization or by using an internal standard.

As this compound is a chiral molecule, separation of its enantiomers would require a specialized approach. This is typically achieved using a chiral GC column or by derivatizing the alcohol with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though it is generally less common for volatile, non-polar compounds like this compound unless specific analytical goals warrant its use.

Modes of Separation: Normal-phase HPLC, with a polar stationary phase (e.g., silica) and a non-polar mobile phase, could be employed. However, reversed-phase HPLC (RP-HPLC) is more common and utilizes a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). thermofisher.com

Detection: A significant challenge for the HPLC analysis of this compound is its lack of a strong chromophore, which would result in poor sensitivity with a standard UV-Vis detector. To overcome this, derivatization with a UV-active agent would likely be necessary. Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used.

Purity and Chiral Analysis: Similar to GC, HPLC can be used for purity assessment by separating the main compound from any non-volatile impurities. For chiral separations, HPLC with a chiral stationary phase (CSP) is a very common and effective technique for resolving enantiomers of chiral alcohols.

Computational Chemistry and Theoretical Investigations of 2,4 Dimethyl 1 Hepten 4 Ol

Quantum Chemical Calculations for Electronic Structure and Energetic Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. lsu.edu These calculations aim to solve the Schrödinger equation, providing insights into the electronic structure and energy of the molecule. lsu.edu For a molecule like 2,4-dimethyl-1-hepten-4-ol, this can reveal information about its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for studying the electronic structure of molecules. researchgate.net It is favored for its balance of computational accuracy and efficiency. researchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it applicable to medium and large-sized molecules. researchgate.netresearchgate.net

While specific DFT studies extensively detailing this compound are not prominent in the literature, the methodology is widely applied to similar unsaturated alcohols and branched alkenes. acs.orgacs.org For instance, DFT has been used to study the gas-phase ozonolysis of structurally related compounds like geraniol (B1671447) (3,7-dimethylocta-2,6-dien-1-ol) and 6-methyl-5-hepten-2-one. acs.org In such a study on this compound, DFT would be employed to optimize the molecule's ground-state geometry and calculate key electronic and energetic properties.

Commonly used functionals for such organic molecules include B3LYP and MPW1K, often paired with basis sets like 6-31G(d,p) or the correlation-consistent series (e.g., cc-pVDZ) to achieve reliable results. acs.orgacs.org The outputs of these calculations provide a wealth of information.

Table 1: Typical Outputs from DFT Calculations for an Organic Molecule

| Calculated Property | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy 3D arrangement of atoms (bond lengths, angles, dihedrals). | Predicts the most stable structure of the molecule. |

| Total Electronic Energy | The total energy of the molecule in its optimized state at 0 Kelvin. lsu.edu | Used to compare the relative stability of isomers or conformers. |

| HOMO/LUMO Energies | Energy of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to donate or accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. |

| Electron Density Map | A visual representation of how electrons are distributed throughout the molecule. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, such as the double bond and the hydroxyl group. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. researchgate.net | Provides insight into the polarity of bonds and potential sites for electrostatic interactions. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Can be used to predict the molecule's infrared (IR) spectrum and confirm that an optimized geometry is a true energy minimum. nih.gov |

Beyond DFT, other quantum mechanical methods are available for theoretical investigations.

Ab Initio Methods: The term "ab initio," meaning "from the beginning," refers to calculations derived directly from theoretical principles without the inclusion of experimental data. acs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) fall into this category. lsu.eduacs.org While highly accurate, especially with methods like CCSD(T), they are computationally very demanding and are often reserved for smaller molecules or for benchmarking the accuracy of less expensive methods like DFT. acs.org For a molecule the size of this compound, high-level ab initio calculations would be computationally intensive but could provide very precise energetic data.

Semi-Empirical Methods: These methods (e.g., AM1, PM3, PM7) are based on the Hartree-Fock formalism but simplify the calculations by incorporating parameters derived from experimental data. This makes them significantly faster than DFT or ab initio methods, allowing for the rapid calculation of properties for very large molecules or for high-throughput screening. The trade-off is a general reduction in accuracy compared to higher-level theoretical methods.

Mechanistic Pathway Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the lowest energy path a reaction is likely to follow from reactants to products. lsu.edu A key aspect of this is the characterization of transition states—the high-energy structures that connect reactants and products. lsu.edupdx.edu

For this compound, computational methods could be used to investigate reactions such as dehydration to form dienes or oxidation of the alcohol or alkene functional groups. The process typically involves:

Locating Stationary Points: Using algorithms to find the optimized geometries of reactants, products, and any intermediates.

Transition State (TS) Search: Employing specialized algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN) to locate the saddle point on the potential energy surface that represents the transition state.

Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real (positive) frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. lsu.edu

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the path from the transition state downhill to the connected reactant and product, confirming that the correct TS for the desired reaction has been found.

Studies on the thermal degradation of polypropylene (B1209903) have, for example, proposed mechanisms for the formation of the related compound 2,4-dimethyl-1-heptene (B99265), involving steps like intramolecular hydrogen transfer and beta-scission. researchgate.net Similar computational approaches could be applied to understand the formation or subsequent reactions of this compound.

Conformational Analysis and Stereochemical Prediction

Computational methods can systematically explore the conformational space by rotating specific dihedral angles and calculating the corresponding energy, generating a potential energy scan. This allows for the identification of local and global energy minima, which correspond to the most stable conformers. Such analyses have been performed on similarly substituted ring systems to determine conformational preferences. rsc.org For this compound, key rotations would be around the C3-C4 and C4-C5 bonds.

Furthermore, because the C4 carbon is a chiral center, computational chemistry can be used to predict stereochemical outcomes of reactions. For reactions that create this stereocenter, the transition state energies for the pathways leading to the (R) and (S) enantiomers can be calculated. According to transition state theory, the pathway with the lower-energy transition state will be faster, allowing for a prediction of the major stereoisomer formed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their activity, which can include chemical reactivity or a biological effect. scispace.comoup.com The core principle is that the structure of a molecule determines its properties, which in turn dictate its activity.

While no specific QSAR models for predicting the reactivity of this compound have been identified, the framework could be applied to it. A QSAR model for reactivity would involve:

Assembling a Dataset: Gathering a set of diverse molecules with known experimental reactivity data for a specific reaction (e.g., rate constants for oxidation).

Calculating Descriptors: For each molecule, calculating a range of numerical descriptors that encode its structural, physical, and electronic properties. nih.gov

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that links the descriptors to the observed activity. nih.gov

Validation: Testing the model's predictive power on an external set of compounds not used in its development. nih.gov

For this compound, a variety of descriptors could be calculated and used in a QSAR model.

Table 2: Potential QSAR Descriptors for this compound

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight, Atom Count, Bond Count | Describes the basic composition and size of the molecule. nih.gov |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Encodes information about the branching and connectivity of the molecular skeleton. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the molecule's hydrophobicity. nih.gov |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Derived from quantum calculations (like DFT) to describe the electronic properties and reactivity potential of the molecule. terrabase-inc.com |

By developing a QSAR model, one could predict the reactivity of this compound in various chemical processes without needing to perform the experiment, making it a valuable tool for screening and prioritization. oup.com

Utility of 2,4 Dimethyl 1 Hepten 4 Ol As a Synthetic Intermediate

Building Block in the Construction of Complex Organic Molecules

The reactivity of 2,4-Dimethyl-1-hepten-4-ol, conferred by its hydroxyl and alkene functional groups, makes it a strategic component in multistep organic syntheses. As a tertiary alcohol, it can undergo a variety of transformations, while the vinyl group is amenable to numerous addition reactions.

The synthesis of structurally similar tertiary allylic alcohols often involves the reaction of a ketone with an organometallic reagent. For instance, the related compound 4,6-dimethyl-1-hepten-4-ol (B13749776) can be prepared through the reaction of 4-methyl-2-pentanone (B128772) with allylmagnesium bromide or allyllithium. orgsyn.org This established synthetic pathway highlights a general and efficient method for creating such scaffolds, which can then be elaborated into more complex structures.

Once synthesized, these alcohol building blocks can participate in further reactions. For example, the hydroxyl group can be converted into a better leaving group or used in esterification reactions, as demonstrated by the reaction of the related 2,6-dimethyl-5-methylene-1-hepten-4-ol with methyl acetoacetate. prepchem.com The alkene portion of the molecule can undergo oxidation to form diols or epoxides, or it can be subjected to hydroformylation to introduce an aldehyde group, a reaction noted for the analogous compound 2,4-Dimethyl-1-heptene (B99265). This dual reactivity allows for the sequential or selective modification of the molecule, enabling the construction of intricate molecular architectures, such as those found in fragrant compounds derived from starting materials like 6-methoxy-2,6-dimethyl-heptanol. asianpubs.org The related alkene, 2,4-Dimethyl-1-heptene, is recognized as a useful intermediate for producing more complex molecules, underscoring the potential of its hydrated form, this compound, in similar synthetic campaigns. cymitquimica.com

Precursor to Agrochemical and Pharmaceutical Intermediates

The structural motifs present in this compound are found in various biologically active compounds, positioning it as a valuable precursor for intermediates in the pharmaceutical and agrochemical industries. The saturated analog, 2,4-Dimethyl-1-heptanol, has been explicitly identified for its use in the synthesis of both pharmaceuticals and agrochemicals. ontosight.ai This suggests that the unsaturated version, with its additional reactive handle, could be of even greater synthetic utility.

The importance of this type of chemical structure is highlighted by the role of a closely related compound, 1-Chloro-6,6-dimethyl-2-hepten-4-yne, which serves as a key intermediate in the industrial synthesis of the widely used antifungal drug, Terbinafine. Terbinafine functions by inhibiting the enzyme squalene (B77637) epoxidase, a critical component in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity. The heptene (B3026448) skeleton is crucial to the activity of this class of molecules.

Furthermore, other related unsaturated alcohols, such as 2-Hepten-1-ol, are known precursors for agrochemicals. The field of agrochemical synthesis often relies on the stereoselective preparation of chiral alcohols to achieve optimal biological activity. researchgate.net Given these precedents, this compound represents a promising starting material for the development of new, potentially patentable, active ingredients in both medicine and agriculture.

Advanced Materials Synthesis and Polymer Chemistry Applications (as inferred from related alkene usage in polymer degradation)

While direct applications of this compound in polymer chemistry are not widely documented, its potential can be inferred from the behavior of its corresponding alkene, 2,4-Dimethyl-1-heptene. This alkene is a known degradation product of isotactic polypropylene (B1209903), a major commodity plastic. researchgate.net The mechanism of degradation involves the random cleavage of carbon-carbon bonds within the polymer chain, which favors the formation of stable tertiary radicals and subsequently the 2,4-dimethyl-1-heptene molecule. researchgate.net

Interestingly, 2,4-Dimethyl-1-heptene is not just a waste product; it is also utilized as a monomer in the production of specialty polymers and copolymers. guidechem.com This dual role—as both a degradation product and a monomer—is significant. It suggests a potential circularity where the building blocks of one polymer can be used to create another.

From this, the utility of this compound can be inferred. The presence of the hydroxyl group offers a reactive site that is not present in the parent alkene. This functional handle could allow the molecule to be incorporated into condensation polymers such as polyesters and polyurethanes. It could also function as a comonomer or a modifying agent in addition polymerization, potentially influencing properties like chain length, branching, and thermal stability. The compound's structure could be leveraged to introduce specific side chains into a polymer backbone, thereby tailoring the final material's physical properties for advanced applications.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,4-dimethylhept-1-en-4-ol | nih.gov |

| Molecular Formula | C₉H₁₈O | nih.gov |

| Molecular Weight | 142.24 g/mol | nih.gov |

| CAS Number | 19549-94-1 | nih.gov |

Biomimetic and Bio Inspired Synthetic Approaches to Branched Unsaturated Alcohols

Enzymatic Biotransformations Relevant to 2,4-Dimethyl-1-hepten-4-ol Synthesis

Enzymatic biotransformation harnesses the catalytic power of isolated enzymes or whole-cell systems to perform specific chemical modifications on a substrate. This approach is highly valued for its regio- and stereoselectivity, which are often difficult to achieve through conventional chemistry. sci-hub.se For the synthesis of branched unsaturated alcohols like this compound, several classes of enzymes are particularly relevant.

Enzymes are biocatalysts that can facilitate complex transformations, a process well-documented in the biosynthesis of natural products. beilstein-journals.org For instance, terpene synthases can convert acyclic precursors into complex cyclic or acyclic alcohols. beilstein-journals.org The production of valuable terpenoids can be achieved through the enzymatic or microbial transformation of abundant and low-cost terpenes. nih.gov

Key enzymatic reactions for alcohol synthesis include the reduction of corresponding carbonyl compounds (ketones and aldehydes). frontiersin.org Alcohol dehydrogenases (ADHs) are a prominent class of enzymes that catalyze the reduction of aldehydes and ketones to primary and secondary alcohols, respectively. frontiersin.org Studies have shown that recombinant ADHs, such as those from Saccharomyces cerevisiae (ScADH1) and Rhodococcus ruber (RrADH), can effectively reduce unsaturated aldehydes and ketones to their corresponding alcohols. frontiersin.org

Fungal biotransformation provides a powerful tool for producing complex alcohols. Many fungi possess multi-step enzymatic cascades capable of reducing both the carbonyl group and carbon-carbon double bonds in unsaturated compounds. mycosphere.org For example, the transformation of α-methylcinnamaldehyde by fungi like Mucor circinelloides can lead to a mixture of unsaturated and saturated alcohols, demonstrating the combined activity of carbonyl reductases and ene-reductases. mycosphere.org

Yeast-mediated biotransformations are also well-established for modifying terpene alcohols. Enzymes within yeast cells can perform a variety of backbone modifications, including oxidations, reductions, and hydrations, leading to thousands of different terpenes. mdpi.com The reduction of geraniol (B1671447) to citronellol (B86348) by yeast is a classic example of a stereospecific transformation, yielding 100% of the (R)-enantiomer. mdpi.com

Table 1: Relevant Enzymatic Reactions for Branched Unsaturated Alcohol Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Source |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Carbonyl Reduction | trans-2-Hexenal | trans-2-Hexenol | frontiersin.org |

| Ene-Reductase / Carbonyl Reductase | C=C and C=O Reduction | α-Methylcinnamaldehyde | 2-Methyl-3-phenylpropan-1-ol | mycosphere.org |

| Terpene Synthase | Cyclization / Hydration | Geranyl Diphosphate | Terpene Alcohols | beilstein-journals.org |

| Yeast Enzymes (e.g., ADH) | Stereospecific Reduction | Geraniol | (R)-Citronellol | mdpi.com |

Mimicking Natural Biogenetic Pathways in Laboratory Synthesis

Biomimetic synthesis is a strategy in which chemists draw inspiration from nature's methods for constructing complex molecules. It involves simulating key elements of a natural biosynthetic pathway, such as substrate structure, bond-forming mechanisms, and reaction conditions, to achieve efficient and elegant syntheses in the laboratory. wikipedia.org

A prime example of mimicking a natural pathway for the production of branched-chain higher alcohols is the metabolic engineering of Escherichia coli. nih.gov Researchers have successfully engineered E. coli to produce alcohols like isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol from glucose. nih.gov This strategy leverages the host organism's highly active amino acid biosynthetic pathway. By introducing specific enzymes, 2-keto acid intermediates that would normally be converted into amino acids are instead diverted towards alcohol synthesis. nih.govunl.pt This diversion typically involves two key enzymatic steps: the decarboxylation of the 2-keto acid to an aldehyde by a ketoacid decarboxylase (KDC), followed by the reduction of the aldehyde to the desired alcohol by an alcohol dehydrogenase (ADH). unl.pt

This approach effectively mimics the Ehrlich pathway, a natural route for fusel alcohol production in yeast. unl.pt By assembling enzymes from different organisms into a non-natural host, a synthetic pathway is created that efficiently converts a renewable carbon source into valuable branched-chain alcohols. nih.gov

**Table 2: Mimicking the Ehrlich Pathway in Engineered *E. coli***

| Step | Reaction | Enzyme Type | Natural Precursor Pathway | Source |

|---|---|---|---|---|

| 1 | Central Metabolism → 2-Keto Acid | Various | Amino Acid Biosynthesis | nih.govunl.pt |

| 2 | 2-Keto Acid → Aldehyde | Ketoacid Decarboxylase (KDC) | Ehrlich Pathway | unl.pt |

| 3 | Aldehyde → Branched-Chain Alcohol | Alcohol Dehydrogenase (ADH) | Ehrlich Pathway | unl.pt |

Other biomimetic strategies include using specific chemical reactions that imitate enzymatic processes. For instance, the Diels-Alder reaction, a powerful tool for forming six-membered rings, has a biological counterpart catalyzed by enzymes called pericyclases. beilstein-journals.orgresearchgate.net Chemists can use this reaction in a biomimetic fashion to construct complex molecular frameworks that are precursors to natural products. researchgate.net

Chemoenzymatic Hybrid Strategies for Complex Molecule Assembly

Chemoenzymatic synthesis combines the best of both worlds: the high selectivity and mild reaction conditions of enzymatic catalysis with the broad scope and power of modern chemical reactions. In this hybrid approach, an enzymatic step is typically used to create a chiral building block or a complex intermediate, which is then elaborated upon using traditional organic synthesis.

This strategy has been effectively used to synthesize various complex molecules, including branched unsaturated alcohols and related structures. For example, the synthesis of the aggregation pheromones (S)-2-methyl-4-octanol and (4S, 2E)-6-methyl-2-hepten-4-ol was achieved in high enantiomeric excess by using an enzymatic resolution of a key intermediate, 5-methyl-1-hexyn-3-ol, as the crucial step. researchgate.net

Another powerful demonstration of this approach is the synthesis of 6,8-cycloeudesmanes. acs.org The process begins with the biocatalytic synthesis of a key precursor, germacradien-4-ol, using a specific enzyme (germacradiene-4-ol synthase, GdolS). acs.org This enzymatically produced alcohol is then subjected to a biomimetic cationic cyclopropanation reaction, a chemical step that efficiently constructs the complex tricyclic core of the target molecule. acs.org

Similarly, the synthesis of optically active lactones has been accomplished through chemoenzymatic routes. One such synthesis begins with the enantioselective esterification of a racemic secondary alcohol using a lipase (B570770), an enzyme that selectively acylates one enantiomer. researchgate.net The resulting enantiomerically pure ester is then subjected to a chemical reaction known as ring-closing metathesis, catalyzed by a ruthenium complex (Grubbs' catalyst), to form the final lactone product. researchgate.net This combination of an enzymatic resolution with a powerful chemical cyclization allows for the efficient and stereocontrolled assembly of the target molecule. mdpi.com

Table 3: Examples of Chemoenzymatic Hybrid Strategies

| Target Molecule/Class | Enzymatic Step | Chemical Step(s) | Key Advantage | Source |

|---|---|---|---|---|

| (4S, 2E)-6-methyl-2-hepten-4-ol | Enzymatic resolution of 5-methyl-1-hexyn-3-ol | Further chemical modifications | High enantiomeric excess | researchgate.net |

| 6,8-Cycloeudesmanes | Biocatalytic synthesis of germacradien-4-ol | Biomimetic cationic cyclopropanation | Efficient access to complex core | acs.org |

| γ-Butenolides | Lipase-mediated enantioselective esterification | Ring-Closing Metathesis (RCM) | High enantiomeric purity | researchgate.net |

Emerging Research Frontiers and Future Perspectives on 2,4 Dimethyl 1 Hepten 4 Ol Chemistry

Development of Highly Selective and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 2,4-dimethyl-1-hepten-4-ol is a cornerstone of organic chemistry. Historically, methods for its preparation have included the reaction of allylmagnesium bromide or allyllithium with 4-methyl-2-pentanone (B128772). orgsyn.org Another approach involves treating zinc with a mixture of allyl iodide and 4-methyl-2-pentanone. orgsyn.org

Modern synthetic chemistry, however, is increasingly driven by the principles of green chemistry, which prioritize sustainability, efficiency, and waste reduction. rsc.org This paradigm shift is fueling the development of new synthetic routes that are not only effective but also environmentally benign. Future research in this area will likely focus on several key aspects:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring pathways to synthesize this compound and other valuable chemicals from renewable resources, reducing reliance on fossil fuels.

Benign Solvents and Reagents: Replacing hazardous solvents and reagents with safer, more sustainable alternatives. Recent research has highlighted the potential of organic carbonates as green solvents. rsc.org

A significant area of development is the use of catalytic processes. For instance, research has shown that the oxidation of n-heptane using certain catalysts can yield a variety of products, including unsaturated alcohols. researchgate.net The selective oxidation of alkanes presents a major challenge and a significant opportunity for developing sustainable methods. mdpi.com

Exploration of Novel Catalytic Systems for Unique Transformations

Catalysis is at the heart of modern chemical synthesis, enabling reactions that would otherwise be slow, inefficient, or impossible. The development of novel catalytic systems is a major frontier in chemistry, with implications for the synthesis and transformation of molecules like this compound.

Recent advancements have seen the rise of various catalytic systems:

Transition Metal Catalysis: Transition metals like ruthenium and palladium are versatile catalysts for a wide range of organic transformations, including allylic alkylations and cycloisomerizations. acs.orgacs.org For example, ruthenium-based catalysts have been used for the conversion of allylic alcohols to aldehydes or ketones. acs.org

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with advantages in terms of cost, stability, and environmental impact.

Biocatalysis: Enzymes are highly specific and efficient catalysts that operate under mild conditions. The use of enzymes like galactose oxidase for the oxidation of alcohols is a promising area of research. acs.org

Future research will likely focus on designing catalysts with enhanced selectivity and activity. This includes the development of catalysts that can control stereochemistry, leading to the synthesis of specific isomers of a molecule. The exploration of synergistic catalytic systems, where two or more catalysts work together to achieve a desired transformation, is also a promising avenue.

Integration of Advanced Computational and Machine Learning Approaches in Design and Prediction

The integration of computational tools and machine learning is revolutionizing chemical research. These approaches can accelerate the discovery and development of new molecules and reactions by predicting properties, modeling reaction mechanisms, and guiding experimental design. acs.orgresearchgate.net

In the context of this compound and related compounds, computational and machine learning methods can be applied in several ways:

Property Prediction: Machine learning models can be trained to predict various physicochemical properties of molecules, such as boiling point, solubility, and reactivity. acs.orgmit.edu This can help in the design of molecules with desired characteristics. For instance, machine learning has been used to predict the properties of tertiary alcohols. arxiv.orgustc.edu.cn

Reaction Optimization: Computational models can be used to simulate reaction pathways and predict the outcome of different reaction conditions, helping to optimize reaction yields and selectivity.

Catalyst Design: Machine learning algorithms can be used to screen large libraries of potential catalysts and identify promising candidates for a specific reaction. acs.org This can significantly reduce the time and effort required for catalyst development.

The continued development of more accurate and powerful computational methods, coupled with the increasing availability of large chemical datasets, will undoubtedly play a crucial role in the future of chemical research.

Discovery of Undiscovered Applications and Biological Roles of Branched Unsaturated Alcohols

Branched unsaturated alcohols, such as this compound, represent a diverse class of molecules with a wide range of potential applications. While some applications are known, many remain to be discovered.

Research into the biological roles of these compounds is a particularly exciting frontier. The structure of a molecule determines its biological activity, and the unique structural features of branched unsaturated alcohols suggest that they may have interesting and potentially useful biological properties. mdpi.com For example, α,β-unsaturated carbonyl compounds, which can be formed from the oxidation of unsaturated alcohols, are known to have a variety of biological activities. nih.govresearchgate.net

Future research in this area could lead to the discovery of new:

Pharmaceuticals: Branched unsaturated alcohols and their derivatives could have therapeutic potential in a variety of diseases.

Agrochemicals: These compounds could be used as new pesticides or herbicides.

Flavor and Fragrance Compounds: The unique odors and flavors of these molecules could be utilized in the food and cosmetic industries.

The exploration of the biological activities of branched unsaturated alcohols is still in its early stages, and there is much to be learned. The use of high-throughput screening methods and advanced analytical techniques will be essential for unlocking the full potential of this class of molecules.

Q & A

Q. What green chemistry approaches reduce environmental impact in synthesis?

-

Methodological Answer : Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) or supercritical CO₂. Use recyclable catalysts like Fe₃O₄-supported palladium nanoparticles for hydrogenation steps. Evaluate atom economy using the formula:

Aim for >70% via one-pot cascades .

Future Directions

Q. What emerging methodologies could advance research on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.